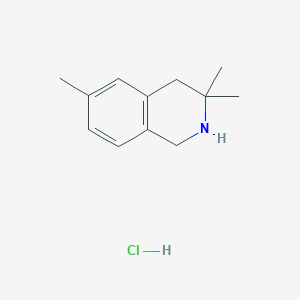![molecular formula C19H19N3O2S2 B2991859 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252859-73-6](/img/structure/B2991859.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 2,3-dihydro-1H-indol-1-yl group attached via a sulfanyl linker. Thienopyrimidinones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The compound would likely have multiple rotatable bonds, leading to a high degree of conformational flexibility .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group could potentially undergo oxidation reactions to form sulfoxides or sulfones. The indole moiety could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Antileishmanial Efficacy
Compounds with similar structures have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), suggesting a potential application in antiparasitic therapy .
Cytotoxic Evaluation
Similar compounds have been subjected to cytotoxic evaluation against cancer cell lines, indicating a possible use in cancer research for understanding tumor behavior or developing anticancer drugs .
Antimicrobial Potential
Derivatives of related compounds have shown good antimicrobial potential, which could imply an application in the development of new antimicrobial agents .
Antitumor Potential
Some compounds with related structures have been evaluated for antitumor potential against different cell lines, suggesting a use in antitumor drug development .
Selectivity Toward Cancer Cell Lines
Certain compounds have demonstrated higher selectivity toward specific cancer cell lines, such as MCF-7, which could indicate a role in targeted cancer therapy .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . These could potentially include inhibiting the replication of viruses, reducing inflammation, preventing the growth of cancer cells, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-9-22-18(24)17-14(8-11-25-17)20-19(22)26-12-16(23)21-10-7-13-5-3-4-6-15(13)21/h3-6,8,11H,2,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPHPUSTANCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

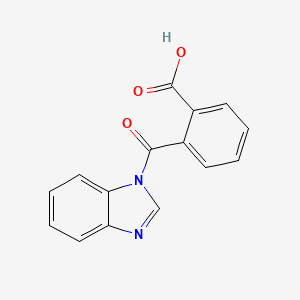

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

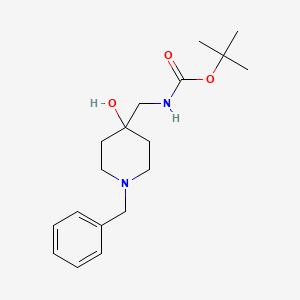
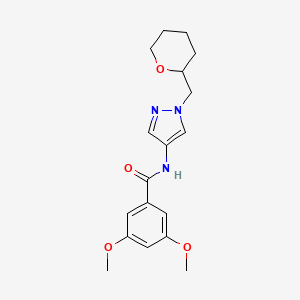
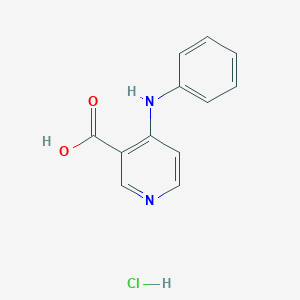
![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)
